molecular formula C10H18ClN3O3 B14593336 Urea, 1-(2-chloroethyl)-3-(4-methoxycyclohexyl)-1-nitroso-, (Z)- CAS No. 61137-48-2

Urea, 1-(2-chloroethyl)-3-(4-methoxycyclohexyl)-1-nitroso-, (Z)-

Cat. No.: B14593336
CAS No.: 61137-48-2
M. Wt: 263.72 g/mol
InChI Key: OFRJHUDMLXBUDY-UHFFFAOYSA-N
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Description

Urea, 1-(2-chloroethyl)-3-(4-methoxycyclohexyl)-1-nitroso-, (Z)- is a chemical compound with the molecular formula C10H19ClN2O2 This compound is known for its unique structural features, which include a nitroso group, a chloroethyl group, and a methoxycyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, 1-(2-chloroethyl)-3-(4-methoxycyclohexyl)-1-nitroso-, (Z)- typically involves the reaction of 2-chloroethylamine with 4-methoxycyclohexyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The nitroso group is introduced through a subsequent reaction with a nitrosating agent such as sodium nitrite in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

Urea, 1-(2-chloroethyl)-3-(4-methoxycyclohexyl)-1-nitroso-, (Z)- undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form a nitro group.

    Reduction: The nitroso group can be reduced to form an amine group.

    Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophiles such as sodium azide and potassium cyanide are commonly used.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

Urea, 1-(2-chloroethyl)-3-(4-methoxycyclohexyl)-1-nitroso-, (Z)- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Urea, 1-(2-chloroethyl)-3-(4-methoxycyclohexyl)-1-nitroso-, (Z)- involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes and disruption of cellular processes. The chloroethyl group can also participate in alkylation reactions, further contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Urea, 1-(2-chloroethyl)-3-(4-methylcyclohexyl)-1-nitroso-
  • Urea, 1-(2-chloroethyl)-3-(4-ethoxycyclohexyl)-1-nitroso-
  • Urea, 1-(2-chloroethyl)-3-(4-hydroxycyclohexyl)-1-nitroso-

Uniqueness

Urea, 1-(2-chloroethyl)-3-(4-methoxycyclohexyl)-1-nitroso-, (Z)- is unique due to the presence of the methoxy group on the cyclohexyl ring, which can influence its chemical reactivity and biological activity

Properties

CAS No.

61137-48-2

Molecular Formula

C10H18ClN3O3

Molecular Weight

263.72 g/mol

IUPAC Name

1-(2-chloroethyl)-3-(4-methoxycyclohexyl)-1-nitrosourea

InChI

InChI=1S/C10H18ClN3O3/c1-17-9-4-2-8(3-5-9)12-10(15)14(13-16)7-6-11/h8-9H,2-7H2,1H3,(H,12,15)

InChI Key

OFRJHUDMLXBUDY-UHFFFAOYSA-N

Canonical SMILES

COC1CCC(CC1)NC(=O)N(CCCl)N=O

Origin of Product

United States

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